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Compound of Interest

Compound Name: Copper nickel formate

Cat. No.: B15347360

Introduction

Copper-based conductive inks are a cost-effective alternative to silver inks in the field of printed
electronics. However, the susceptibility of copper to oxidation has been a significant hurdle to
its widespread adoption.[1][2] The incorporation of nickel into copper formate-based inks
presents a promising solution, enhancing oxidation resistance and improving the overall
performance and reliability of printed electronic components.[1][3][4][5][6] These inks are
particularly suitable for applications on flexible substrates due to their low-temperature sintering
capabilities.[7][8] This document provides detailed application notes and protocols for the
synthesis of copper formate, the formulation of copper-nickel formate conductive inks, and their
subsequent processing to fabricate conductive films.

Principle of Operation

The fundamental principle behind this technology lies in the thermal decomposition of a metal-
organic precursor, copper-nickel formate, to form a conductive metallic film. The ink is
formulated using copper formate and a nickel salt, which are dissolved in a suitable solvent
system, often with the addition of a complexing agent such as an amine.[8][9][10] This
complexation lowers the decomposition temperature of the metal formates, making the process
compatible with heat-sensitive flexible substrates like polyimide.[8][9] Upon heating (sintering),
the copper-nickel formate complex decomposes, yielding metallic copper and nickel. The nickel
component forms a protective shell around the copper core, creating a Cu@Ni core-shell
nanostructure that imparts excellent oxidation resistance.[1][10]
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Key Advantages of Copper-Nickel Formate Inks:

o Enhanced Oxidation Resistance: The nickel shell effectively protects the highly conductive
copper core from oxidation, ensuring long-term stability and performance of the conductive
tracks.[1][10]

o Low-Temperature Sintering: The use of amine complexes significantly reduces the sintering
temperature to as low as 150-180°C, enabling the use of flexible polymer substrates.[8]

o High Conductivity: The resulting copper-nickel films exhibit high electrical conductivity, with
resistivity values as low as 19 pQ-cm having been reported.[1]

o Cost-Effectiveness: Copper is significantly more abundant and less expensive than silver,
making copper-nickel formate inks an economically viable alternative for large-scale
production of printed electronics.[1][2]

Data Presentation

Table 1: Performance of Copper-Nickel Conductive Inks
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Data synthesized from multiple sources.[1][3][4][5][6][8][11]

Experimental Protocols
Protocol 1: Synthesis of Copper Formate Tetrahydrate

This protocol describes the synthesis of copper formate tetrahydrate, a key precursor for the

conductive ink.

Materials:
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o Copper sulfate pentahydrate (CuSOa4-5H20)

e Sodium carbonate (Na2CO3)

e Formic acid (HCOOH)

e Deionized water

o Ethanol

Equipment:

o Beakers

e Stirring rods

« Filtration apparatus (e.g., Buchner funnel and flask)

e Heating plate

e Drying oven

Procedure:

e Prepare Copper Carbonate Hydroxide:

o

Dissolve 65 g of copper sulfate pentahydrate in 250 mL of deionized water in a beaker.[12]

o In a separate beaker, dissolve 33 g of sodium carbonate in 150 mL of deionized water.[12]

o Slowly add the sodium carbonate solution to the copper sulfate solution while stirring
continuously. This will result in the precipitation of copper carbonate hydroxide.[12]

o Continue stirring until the bubbling of carbon dioxide gas ceases.[12]

o Filter the precipitate using a Buchner funnel and wash it thoroughly with deionized water to
remove any soluble impurities.[12]

e Synthesize Copper Formate:
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o Transfer the wet copper carbonate hydroxide paste to a clean beaker and add
approximately 200 mL of deionized water.[12]

o Slowly add formic acid (approximately 32-52 mL of 77% solution) to the stirred
suspension. The reaction is complete when the bubbling stops and the solution turns a
clear blue.[12]

o Gently heat the solution to ensure the complete reaction of the copper carbonate
hydroxide.[12]

o Allow the solution to cool and then reduce its volume to about 100 mL by evaporation at a
temperature below boiling to prevent decomposition.[12]

o Cool the concentrated solution to induce the crystallization of copper formate tetrahydrate.
[12]

o Filter the crystals, wash them with a small amount of ethanol, and then dry them in an
oven at a low temperature (e.g., 50°C).[12]

Protocol 2: Formulation of Copper-Nickel Formate
Conductive Ink

This protocol outlines the formulation of a particle-free copper-nickel formate conductive ink.

Materials:

Copper formate tetrahydrate (synthesized in Protocol 1)

Nickel(ll) acetate tetrahydrate (Ni(CH3zCOO)2:4H20)

Ethanolamine (as a complexing agent)

Isopropanol (as a solvent)

Equipment:

» Magnetic stirrer and stir bar

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.youtube.com/watch?v=auyCK8-DMP0
https://www.youtube.com/watch?v=auyCK8-DMP0
https://www.youtube.com/watch?v=auyCK8-DMP0
https://www.youtube.com/watch?v=auyCK8-DMP0
https://www.youtube.com/watch?v=auyCK8-DMP0
https://www.youtube.com/watch?v=auyCK8-DMP0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15347360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

 Vials or small beakers

e Pipettes

Procedure:

o Prepare the Precursor Solution:

o In a vial, mix nickel acetate tetrahydrate and copper formate tetrahydrate in a weight ratio
that will result in the desired final copper-to-nickel ratio (e.g., 55:45).[13]

o Add ethanolamine as a complexing agent in a molar ratio of ethanolamine to total metal
ions of 4:1.[13]

o Stir the mixture vigorously at room temperature for approximately 8 hours until a
homogenous, dark blue precursor solution is formed.[13]

¢ Formulate the Ink:

o Add isopropanol to the precursor solution in a 1:1 volumetric ratio to adjust the viscosity
and surface tension for printing.[13]

o Continue stirring until the ink is completely homogenous.

Protocol 3: Fabrication and Sintering of Conductive
Films

This protocol details the process of depositing the ink and sintering it to form a conductive film.
Materials:

o Copper-Nickel Formate Conductive Ink (from Protocol 2)

o Flexible substrate (e.g., polyimide film)

» Nitrogen gas (for inert atmosphere)

Equipment:
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Spin coater or other printing equipment (e.g., inkjet, screen printer)

Hot plate or tube furnace with temperature control

Profilometer (for thickness measurement)

Four-point probe (for conductivity measurement)

Procedure:

Substrate Cleaning:

o Thoroughly clean the flexible substrate to ensure good adhesion of the ink. This can be
done by sonicating in isopropanol followed by drying.

e Ink Deposition:

o Deposit the copper-nickel formate ink onto the substrate using a suitable method such as
spin coating (e.g., 3000 rpm for 60 seconds).[13]

e Drying:

o Dry the coated substrate on a hot plate at a low temperature (e.g., 140°C) for a short
duration (e.g., 2 minutes) to remove the solvent.[13]

 Sintering:
o Transfer the dried film to a furnace.

o Heat the film to the desired sintering temperature (e.g., 150-250°C) in a nitrogen
atmosphere to prevent oxidation.[3][4][5][6]

o Hold the temperature for a specific duration (e.g., 30-60 minutes) to allow for the complete
decomposition of the metal formates and the formation of a dense metallic film.[8]

o Cool the film down to room temperature under the nitrogen atmosphere.

e Characterization:
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o Measure the thickness of the sintered film using a profilometer.

o Determine the sheet resistance and calculate the electrical conductivity of the film using a
four-point probe.

Visualizations

Click to download full resolution via product page

Caption: Experimental workflow for the fabrication of conductive films.
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Conductive Ink
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Caption: Chemical transformation during the sintering process.
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Caption: Relationship between processing parameters and film properties.

References

1. New copper-nickel ink for printed electronics resists oxidation - MINING.COM
[mining.com]

2. ntrs.nasa.gov [ntrs.nasa.gov]

3. mdpi.com [mdpi.com]

4. Study of Copper-Nickel Nanoparticle Resistive Ink Compatible with Printed Copper Films
for Power Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]

5. Study of Copper-Nickel Nanoparticle Resistive Ink Compatible with Printed Copper Films
for Power Electronics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. A mild aqueous synthesis of ligand-free copper nanoparticles for low temperature sintering
nanopastes with nickel salt assistance - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b15347360?utm_src=pdf-body-img
https://www.mining.com/new-copper-nickel-ink-for-printed-electronics-resists-oxidation/
https://www.mining.com/new-copper-nickel-ink-for-printed-electronics-resists-oxidation/
https://ntrs.nasa.gov/citations/20210012679
https://www.mdpi.com/1996-1944/14/22/7039
https://pmc.ncbi.nlm.nih.gov/articles/PMC8622226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8622226/
https://pubmed.ncbi.nlm.nih.gov/34832439/
https://pubmed.ncbi.nlm.nih.gov/34832439/
https://www.researchgate.net/publication/356432029_Study_of_Copper-Nickel_Nanoparticle_Resistive_Ink_Compatible_with_Printed_Copper_Films_for_Power_Electronics_Applications
https://pmc.ncbi.nlm.nih.gov/articles/PMC8688440/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8688440/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15347360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

8. pubs.rsc.org [pubs.rsc.org]

9. Relationship of the Thermal Decomposition Temperature and Stretching Mode
Wavenumber Shift of Amine-Copper Formate Complex: FTIR Spectrum Reveals the
Decomposition Temperature of Copper Formate Moiety [jstage.jst.go.jp]

e 10. m.youtube.com [m.youtube.com]

e 11. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
e 12. youtube.com [youtube.com]

e 13. pubs.aip.org [pubs.aip.org]

 To cite this document: BenchChem. [Application Notes: Copper-Nickel Formate in
Conductive Ink Fabrication]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15347360#copper-nickel-formate-in-the-fabrication-
of-conductive-inks]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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